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Compound of Interest

2-(4-Bromo-2-nitrophenyl)acetic
Compound Name: d
aci

Cat. No.: B108367

2-(4-Bromo-2-nitrophenyl)acetic acid (Molecular Formula: CsHeBrNOa, Molecular Weight:
260.04 g/mol ) is a substituted phenylacetic acid derivative.[1][2] Such compounds are pivotal
intermediates in organic synthesis, particularly in the development of novel pharmaceuticals
and agrochemicals.[1] The molecule's functionality, featuring a carboxylic acid, a nitro group,
and a bromine atom on an aromatic ring, provides multiple reaction sites. This structural
complexity makes it an excellent candidate for demonstrating the power of a multi-technique
spectroscopic approach for unambiguous characterization.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-(4-Bromo-2-nitrophenyl)acetic acid. We will
move beyond simple data reporting to explain the causal relationships between the molecular
structure and the resulting spectral features, offering field-proven insights for researchers,
scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Correlation

Understanding the molecule's architecture is the first step in predicting and interpreting its
spectral output. The key structural features are:

e A 1,2 4-trisubstituted benzene ring.

e An acetic acid moiety (-CH2COOH) at position 1.
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e Anitro group (-NO2) at position 2 (ortho to the acetic acid).
e Abromine atom (-Br) at position 4 (para to the acetic acid).

The electron-withdrawing nature of the nitro group and the halogen will significantly influence
the electronic environment of the aromatic protons and carbons, which is a key aspect of NMR
analysis. The carboxylic acid and nitro groups will produce highly characteristic signals in IR
spectroscopy. Finally, the overall structure and the presence of bromine will dictate the
fragmentation patterns and isotopic distribution in mass spectrometry.

Caption: Structure of 2-(4-Bromo-2-nitrophenyl)acetic acid.

'H NMR Spectroscopy: Mapping the Proton
Environments

Proton NMR (*H NMR) provides detailed information about the number of distinct proton
environments and their neighboring protons. For this molecule, we anticipate signals from the
aromatic ring, the aliphatic methylene (-CHz-) bridge, and the acidic carboxylic proton (-
COOH).

Expertise & Experience: Interpreting the *H NMR
Spectrum

The chemical shifts and splitting patterns are highly predictable based on the electronic effects
of the substituents.[3][4]

o Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a
broad singlet far downfield, often between 10-12 ppm. Its chemical shift is concentration-
dependent, and it can be exchanged with D20, causing the signal to disappear, which is a
key validation test.[5][6]

» Aromatic Protons (Ar-H): There are three protons on the aromatic ring, and due to the
substitution pattern, they are all chemically distinct.

o The strong electron-withdrawing nitro group at C2 will significantly deshield the adjacent
protons (H3 and H6).
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o H3: This proton is ortho to the nitro group and meta to the bromine. It is expected to be the
most downfield of the aromatic protons. It will appear as a doublet, split by H5 (a small
meta coupling).

o H5: This proton is ortho to the bromine and meta to the nitro group. It will appear as a
doublet of doublets, split by H6 (ortho coupling, larger J-value) and H3 (meta coupling,
smaller J-value).

o H6: This proton is ortho to the acetic acid group and ortho to the nitro group. It will appear
as a doublet, split by H5 (ortho coupling). The typical aromatic region is 7.0-8.5 ppm. The
exact shifts are influenced by the combined electronic effects.[7]

o Methylene Protons (-CHz-): These two protons are adjacent to the aromatic ring and the
carbonyl group. They are chemically equivalent and will appear as a single peak, a singlet,
as there are no adjacent protons to cause splitting. This signal is expected around 3.5-4.0

ppm.

Predicted Coupling
Proton . . s :
. Chemical Shift  Multiplicity Constant (J, Integration
Assighment
(3, ppm) Hz)
-COOH 10.0-12.0 broad singlet (s) - 1H
Ar-H (H3) 8.0-8.3 doublet (d) J(meta) = 2-3 1H
doublet of J(ortho) = 8-9,
Ar-H (H5) 7.7-79 1H
doublets (dd) J(meta) = 2-3
Ar-H (H6) 74-7.6 doublet (d) J(ortho) = 8-9 1H
-CHz- 3.8-4.2 singlet (s) - 2H

Experimental Protocol: *H NMR Acquisition

o Sample Preparation: Dissolve 5-10 mg of 2-(4-Bromo-2-nitrophenyl)acetic acid in ~0.7 mL
of a deuterated solvent (e.g., CDCls or DMSO-ds). DMSO-ds is often preferred for carboxylic
acids to ensure the acidic proton is observed clearly.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (o
= 0.00 ppm).

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Parameters: Use a standard pulse sequence for *H acquisition. A sufficient number of scans
(e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

Validation (Optional): To confirm the -COOH peak, add a drop of D20 to the NMR tube,
shake, and re-acquire the spectrum. The disappearance of the peak confirms its assignment.

Aromatic Region Aliphatic/Acid Region

H3 (d) -CHz- (s) -COOH (s, broad)

Jmeta

H5 (dd)

Jortho

H6 (d)

Click to download full resolution via product page

Caption: Predicted *H NMR signal relationships and multiplicities.

3C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides information on the different carbon environments in the molecule.

Expertise & Experience: Interpreting the *C NMR
Spectrum

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b108367?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Based on the molecule's lack of symmetry, we expect to see 8 distinct signals in the proton-
decoupled 3C NMR spectrum, corresponding to the 8 carbon atoms.

e Carbonyl Carbon (-C=0): This carbon is highly deshielded and will appear downfield,
typically in the range of 170-180 ppm.[6]

o Aromatic Carbons (Ar-C): The six aromatic carbons will appear between 110-150 ppm.

o C-NO:2 and C-Br: Carbons directly attached to the electron-withdrawing nitro group and
bromine will have their chemical shifts significantly affected. The C-NOz (C2) will be highly
deshielded, while the C-Br (C4) signal will appear further upfield than other substituted
carbons.

o C-CHz (C1): The carbon bearing the acetic acid group.
o C-H Carbons (C3, C5, C6): These carbons will appear in the typical aromatic region.

o Methylene Carbon (-CHz-): This aliphatic carbon will be the most upfield signal, expected
around 35-45 ppm.

P . i 13

Carbon Assignment Predicted Chemical Shift (8, ppm)
-C=0 170 - 175

Ar-C-NO2 (C2) 145 - 150

Ar-C-CHz (C1) 135 - 140

Ar-CH (C3, C5, C6) 120 - 135

Ar-C-Br (C4) 115 - 125

-CH2- 35-45

Experimental Protocol: **C NMR Acquisition

o Sample Preparation: Use the same sample prepared for tH NMR analysis. A higher
concentration (20-50 mg) may be required due to the lower natural abundance of 13C.
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e Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

o Parameters: Use a standard proton-decoupled pulse sequence. A significantly larger number
of scans is required compared to *H NMR (e.g., 1024 or more) to achieve an adequate
signal-to-noise ratio. The spectral width must be set appropriately to observe all signals from
~0 to 200 ppm.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is an excellent tool for identifying the key functional groups within a molecule.

[8]

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of 2-(4-Bromo-2-nitrophenyl)acetic acid will be dominated by absorptions
from the carboxylic acid and nitro groups.

e O-H Stretch (Carboxylic Acid): This is one of the most characteristic signals in IR
spectroscopy. It appears as a very broad and strong absorption band from approximately
2500 to 3300 cm~*. This broadening is due to hydrogen bonding between carboxylic acid
molecules.[5][9]

e C=0 Stretch (Carboxylic Acid): A strong, sharp absorption will be present between 1690 and
1760 cm~1. For aromatic carboxylic acids, this peak is typically found around 1700-1725
cm~1[8][9]

¢ N-O Stretch (Nitro Group): Nitro compounds show two strong and distinct stretching
vibrations. An asymmetric stretch around 1500-1570 cm~* and a symmetric stretch around
1300-1370 cm~1,

e C-O Stretch & O-H Bend (Carboxylic Acid): A C-O stretching band is expected in the 1210-
1320 cm~1 region, and an O-H bend may be visible around 1400-1440 cm~2.[9]

e Aromatic C-H and C=C Stretches: Aromatic C-H stretches appear as weaker bands above
3000 cm~1, while C=C ring stretches appear as a series of absorptions in the 1450-1600
cm~1region.
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. | :

Functional Group Absorption Range (cm™?) Intensity

O-H Stretch (-COOH) 2500 - 3300 Strong, Very Broad
C=0 Stretch (-COOH) 1700 - 1725 Strong, Sharp
C=C Stretch (Aromatic) 1450 - 1600 Medium

N-O Asymmetric Stretch (-

NO3) 1500 - 1570 Strong

N-O Symmetric Stretch (-NO2) 1300 - 1370 Strong

C-O Stretch (-COOH) 1210 - 1320 Medium

Experimental Protocol: IR Spectrum Acquisition (ATR
Method)

o Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

e Background Scan: First, run a background scan with no sample on the crystal to account for
atmospheric COz and Hz20.

o Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with
the crystal and acquire the sample spectrum. Typically, 16-32 scans are co-added.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR
spectrum (Absorbance vs. Wavenumber).
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2-(4-Bromo-2-nitrophenyl)acetiE
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Caption: Correlation of functional groups to IR absorption regions.

Mass Spectrometry: Molecular Weight and
Fragmentation

Mass spectrometry provides the molecular weight and structural information based on the
fragmentation of the molecule.

Expertise & Experience: Interpreting the Mass Spectrum

e Molecular lon (M*): The molecular formula is CsHeBrNOa. A crucial feature will be the
presence of bromine. Bromine has two major isotopes, 7°Br and 8!Br, in an approximate 1:1
natural abundance.[10] This results in two molecular ion peaks of nearly equal intensity:

o M+ peak: at m/z corresponding to the molecule with 7°Br (259 amu).

o M+2 peak: at m/z corresponding to the molecule with 8Br (261 amu). The observation of
this characteristic 1:1 doublet is definitive proof of the presence of a single bromine atom
in the molecule or fragment.[11][12]

o Fragmentation Pattern: Upon ionization (e.g., by electron impact), the molecular ion will
fragment in predictable ways. Common fragmentation pathways for this molecule include:
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o Loss of the carboxyl group (-COOH): A peak at [M - 45]*. This fragment would also exhibit
the Br isotopic pattern.

o Loss of the nitro group (-NO2): A peak at [M - 46]*. This fragment would also show the Br

isotopic pattern.

o Loss of bromine (-Br): A peak at [M - 79]* and/or [M - 81]*. This fragment would appear as
a single peak, not a doublet.

o Alpha-cleavage: Cleavage of the bond between the aromatic ring and the methylene
group can lead to a tropylium-like ion or other resonance-stabilized fragments.

Data Presentation: Predicted Mass Spectrum Fragments

m/z Value Identity Comments

Molecular ion (M*, M+2). ~1:1
259, 261 [CsHeBrNOa]* intensity ratio confirms one Br
atom.

Loss of the carboxylic acid
214, 216 [M - COOH]* group. Br isotopic pattern
present.

213 215 M - NOa* Loss of the nitro group. Br
] = 2
isotopic pattern present.

181 M - Brl* Loss of a bromine atom.
- Br
Appears as a single peak.

Experimental Protocol: Mass Spectrum Acquisition (El-
MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

« lonization: Use Electron Impact (EIl) ionization, where high-energy electrons (typically 70 eV)
bombard the sample molecules, causing ionization and fragmentation.
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e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: lons are detected, and their abundance is plotted against their m/z value to
generate the mass spectrum.

[M]™
m/z 259/261

- COOHF NO2 “\-Br

[M - COOH]* [M-NOz2]*" [M - Br]*
m/z 214/216 m/z 213/215 m/z 181

Click to download full resolution via product page

Caption: Major fragmentation pathways for 2-(4-Bromo-2-nitrophenyl)acetic acid.

Conclusion: A Self-Validating Spectroscopic Profile

The true power of spectroscopic analysis lies in the integration of multiple techniques. The data
from *H NMR, 3C NMR, IR, and MS for 2-(4-Bromo-2-nitrophenyl)acetic acid create a self-
validating system.

¢ IR confirms the presence of the -COOH and -NO: functional groups.

» MS confirms the molecular weight and the presence of a single bromine atom through the
distinct M*/M+2 isotopic pattern.

e 1H and 3C NMR provide the final, detailed map of the carbon-hydrogen framework,
confirming the precise 1,2,4-trisubstitution pattern on the aromatic ring and the presence of
the -CH:- linker.

Together, these techniques provide an unambiguous and comprehensive characterization of
the molecule, leaving no doubt as to its identity and purity. This multi-faceted analytical
approach is the cornerstone of modern chemical research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

chemimpex.com [chemimpex.com]
PubChemlLite - 4-bromo-2-nitrophenylacetic acid (C8H6BrNO4) [pubchemlite.lcsb.uni.lu]
chem.libretexts.org [chem.libretexts.org]

1.
2.
3.
e 4. youtube.com [youtube.com]
5. chem.libretexts.org [chem.libretexts.org]
6.

20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax
[openstax.org]

e 7.youtube.com [youtube.com]

e 8. echemi.com [echemi.com]

e 9. orgchemboulder.com [orgchemboulder.com]
e 10. savemyexams.com [savemyexams.com]

e 11. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation
pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image
diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

e 12. whitman.edu [whitman.edu]

« To cite this document: BenchChem. [Introduction: The Analytical Significance of 2-(4-Bromo-
2-nitrophenyl)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108367#2-4-bromo-2-nitrophenyl-acetic-acid-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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